2-Ethoxy-4-phenyl-1,3-dioxolane
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Overview
Description
2-Ethoxy-4-phenyl-1,3-dioxolane is an organic compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of an ethoxy group and a phenyl group in the structure of this compound makes it a unique and interesting compound for various applications in organic synthesis and industrial processes .
Preparation Methods
2-Ethoxy-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Ethoxy-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-phenyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the dioxolane ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .
Comparison with Similar Compounds
2-Ethoxy-4-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar protecting group properties but different stability and reactivity profiles.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, which exhibits different chemical behavior due to the peroxide linkage.
2-Phenyl-1,3-dioxolane: A compound with a similar structure but without the ethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and applications compared to its analogs .
Properties
CAS No. |
61562-06-9 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-ethoxy-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3/c1-2-12-11-13-8-10(14-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI Key |
ZBENBNAFCBSCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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